molecular formula C14H15BrN4O B2628594 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide CAS No. 2224456-13-5

5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide

Cat. No. B2628594
CAS RN: 2224456-13-5
M. Wt: 335.205
InChI Key: NVKYXYLFUOCEQE-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indazole carboxamide compounds and has been found to have potent activity against various diseases.

Mechanism Of Action

The mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide disrupts the binding of BET proteins to acetylated lysine residues, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its potent activity against various diseases, making it a promising therapeutic agent. In addition, its mechanism of action is well understood, making it a valuable tool for studying gene expression and epigenetics. However, one of the limitations of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide that can be used as therapeutic agents. In addition, research is needed to better understand the mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide and its effects on gene expression and epigenetics. Finally, more research is needed to explore the potential therapeutic applications of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent activity against various diseases, well-understood mechanism of action, and potential for future research make it a valuable tool for studying gene expression and epigenetics. However, more research is needed to explore its potential therapeutic applications and develop more potent analogs.

Synthesis Methods

The synthesis of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with thionyl chloride and dimethylformamide to yield the corresponding acid chloride, which is then reacted with 3-amino-1H-indazole to form the final product, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide.

Scientific Research Applications

5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by targeting the activity of T cells.

properties

IUPAC Name

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c1-14(2,3)11(7-16)17-13(20)12-9-6-8(15)4-5-10(9)18-19-12/h4-6,11H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKYXYLFUOCEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=NNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide

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